Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Anticancer Kinase Inhibitor Breast Cancer

This compound is a member of the diaryl urea class featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core, a chemotype associated with kinase inhibition, particularly against the FGFR family. Its specific substitution pattern—a 3-chlorophenyl urea linked to a 2,7-dimethyl-pyridopyrimidinone—creates a unique molecular topology within its class.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 1060351-00-9
Cat. No. B2431263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
CAS1060351-00-9
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC(=CC=C3)Cl)C)C=C1
InChIInChI=1S/C17H15ClN4O2/c1-10-6-7-14-19-11(2)15(16(23)22(14)9-10)21-17(24)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,24)
InChIKeyOOAAAQWAXSLIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060351-00-9)


This compound is a member of the diaryl urea class featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core, a chemotype associated with kinase inhibition, particularly against the FGFR family . Its specific substitution pattern—a 3-chlorophenyl urea linked to a 2,7-dimethyl-pyridopyrimidinone—creates a unique molecular topology within its class. Key chemical identifiers include a molecular weight of 342.8 g/mol and an XLogP3-AA of 1.8, defining its physicochemical boundaries [1].

Why 1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea Cannot Be Replaced by a Class-Level Analog


Interchanging compounds within the pyrido[1,2-a]pyrimidin-4-one urea class is scientifically unsound because minor structural modifications lead to major shifts in selectivity and potency. A class-level inhibitor, such as a pyridopyrimidinyl urea, can exhibit strong FGFR1 inhibition (IC50 = 60 nM) with >833-fold selectivity over kinases like PDGFRβ and EGFR . However, a closely related analog, Sorafenib, shows a vastly different antiproliferative profile (IC50 = 2.5 µM) against the same target class and cell line [1]. This extreme variability—from nanomolar kinase binding to micromolar cellular activity based on a specific diaryl urea substitution—demonstrates that generic substitution is a high-risk strategy for experimental inconsistency. The precise positioning of the 3-chlorophenyl and 2,7-dimethyl groups on the target compound dictates its unique biological signature.

Quantitative Differentiation Evidence for 1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea


Comparison of anti-proliferative activity: Target compound's core shows superior potency to Sorafenib

The core scaffold of the target compound is directly linked to the most potent analog in a published series against the MDA-MB-231 breast cancer cell line. The lead compound from this class, identified as 4c, achieved an IC50 of 0.7 µM. This is a 3.6-fold improvement in potency over the multi-kinase inhibitor Sorafenib (IC50 = 2.5 µM) in the same assay [1]. This demonstrates that the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, when optimally substituted, can significantly outperform a clinically approved agent, making it a superior starting point for chemical probe or lead optimization programs.

Anticancer Kinase Inhibitor Breast Cancer

Predicted kinase selectivity fingerprint differentiates 3-chlorophenyl urea from 4-chloro analog PD-166866

The target compound's unique 3-chlorophenyl urea motif is predicted to confer a selectivity profile distinct from its closest known analog, PD-166866, which possesses a 2,6-dichlorophenyl ring. While PD-166866 is a potent FGFR1 inhibitor (IC50 = 60 nM) with high selectivity over PDGFRβ, EGFR, insulin receptor, and c-Src (IC50 >50 µM) , the electronic and steric properties of a single meta-chloro substitution in the target compound are expected to alter the binding kinetics and off-target interactions. This difference in halogen substitution pattern is a critical determinant of kinase polypharmacology, directly impacting the compound's suitability for specific cellular or in vivo models where FGFR1 selectivity must be balanced against other kinase liabilities.

FGFR1 Kinase Selectivity PD-166866

Comparative physicochemical properties: Lipophilicity and solubility implications for assay development

The target compound's calculated XLogP3-AA is 1.8 [1], which distinguishes it from more lipophilic analogs and has direct consequences for assay design. For example, highly optimized diaryl urea kinase inhibitors can reach logD >3, leading to poor aqueous solubility and high non-specific protein binding. A more moderate logP of 1.8 suggests the target compound will have superior solubility and lower off-target binding potential compared to these later-stage, more lipophilic analogs. This property is particularly important for intra-cellular target engagement assays where compound precipitation and non-specific membrane partitioning can confound results.

Lipophilicity Solubility Cellular Assay

Structural confirmation and purity benchmark against vendor-supplied alternatives

The compound's synthesis within the academic literature is supported by rigorous structural confirmation using IR, 1H-NMR, and MS [1]. This provides a verifiable analytical benchmark that is often absent or minimally reported for similar compounds listed by various chemical vendors. For procurement decisions, having a published synthetic route and characterization data ensures the identity and purity of the material match the intended research activity, reducing the risk of obtaining a misidentified or impure product that could lead to false biological results.

Identity Confirmation Purity NMR

Ideal Application Scenarios for 1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea


Chemical Probe for FGFR-Driven Breast Cancer Models

The compound's core scaffold demonstrates low-micromolar potency against the MDA-MB-231 triple-negative breast cancer cell line, outperforming Sorafenib [1]. Its predicted distinct kinase selectivity profile, compared to dichlorophenyl analogs, makes it a valuable probe for dissecting FGFR1-dependent signaling pathways in models where broader kinase inhibition by agents like PD-166866 would confound mechanistic interpretation .

Starting Point for Lead Optimization in Drug Discovery

The target compound's unique combination of a 3-chlorophenyl urea and a 2,7-dimethyl-pyridopyrimidinone core offers a differentiated vector for medicinal chemistry optimization. Relative to the in-class benchmark Sorafenib, the core scaffold already shows a 3.6-fold potency advantage [1]. Further optimization of this specific chemotype, guided by its moderate lipophilicity (XLogP = 1.8) [2], could rapidly yield low-nanomolar leads with favorable ADME properties.

Comparator for Investigating Halogen-Substitution SAR in Kinase Inhibition

The meta-chloro substitution on the phenyl ring of the target compound is a key structural differentiator from the more common ortho- or para-substituted analogs. It can serve as a critical negative control or comparator in panels designed to map the structure-activity relationships of halogen bonding interactions within the ATP-binding pocket of FGFR and other kinases, providing insight into the electronic and steric requirements for optimal inhibition .

Biophysical Assay Development Requiring Soluble Ligands

With a calculated logP of 1.8, the compound is predicted to have significantly better aqueous solubility than the more lipophilic clinical candidates from the same diaryl urea family [2]. This property makes it an ideal candidate for developing surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or high-concentration cellular thermal shift assays (CETSA) where poor solubility of more advanced leads would be a major experimental obstacle.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.